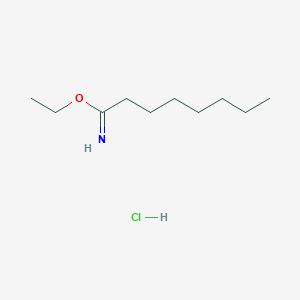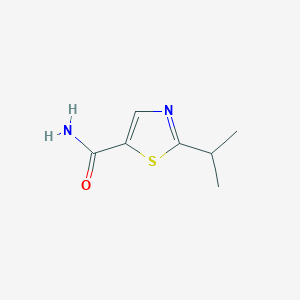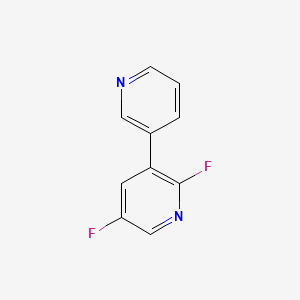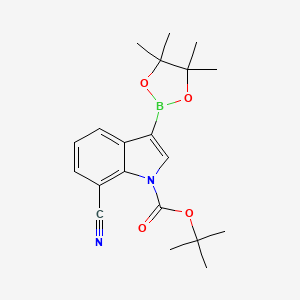
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino, hydroxy, and phenylthio substituents. It is known for its vibrant color and is used in various applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate reagents. One common method involves the reaction of 1,4,5,8-tetrahydroxyanthraquinone with aniline and sulfur reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography.
化学反応の分析
Types of Reactions
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form leuco derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, leuco derivatives, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Used in the production of high-performance pigments and dyes for textiles and other materials.
作用機序
The mechanism of action of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but lacks the phenylthio group.
Mitoxantrone impurity A: Contains similar anthraquinone backbone with different substituents.
1-Amino-4,5-dihydroxy-8-(phenylamino)anthraquinone: Similar structure with phenylamino instead of phenylthio group.
Uniqueness
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological molecules and contributes to its potential therapeutic applications.
特性
CAS番号 |
2478-73-1 |
|---|---|
分子式 |
C20H13NO4S |
分子量 |
363.4 g/mol |
IUPAC名 |
1-amino-4,5-dihydroxy-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4S/c21-11-6-7-12(22)16-15(11)19(24)18-14(26-10-4-2-1-3-5-10)9-8-13(23)17(18)20(16)25/h1-9,22-23H,21H2 |
InChIキー |
ZYKCBFNZBVBFGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)



![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)




![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)



